REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[CH3:12][O:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CC(N(C)C)=O>[CH3:12][O:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[CH3:11])[CH2:18][CH2:17]1
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Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
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COCCN1CCNCC1
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After that the reaction mixture is poured on water
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Type
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EXTRACTION
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Details
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extracted 3× with EtOAc
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Type
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WASH
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Details
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The combined organic layers are washed with water and saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
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Type
|
CUSTOM
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Details
|
The residue is purified by chromatography (silicagel, EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
COCCN1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |